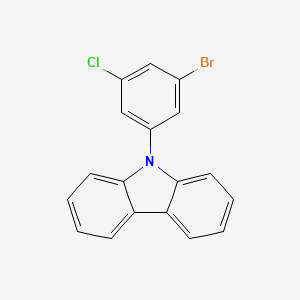

9-(3-Bromo-5-chlorophenyl)-9H-carbazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

9-(3-Bromo-5-chlorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The presence of bromine and chlorine atoms in the phenyl ring of this compound enhances its reactivity and potential for various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromo-5-chlorophenyl)-9H-carbazole typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carbazole derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.

Substitution: Nucleophilic substitution reactions are common, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .

科学研究应用

Chemistry

9-(3-Bromo-5-chlorophenyl)-9H-carbazole serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules, facilitating the development of new materials with tailored properties.

Biology

The compound is being explored as a fluorescent probe for biological imaging due to its favorable photophysical properties. Its ability to intercalate with DNA makes it a candidate for anticancer drug development, potentially disrupting DNA replication in cancer cells .

Medicine

Research indicates that this compound exhibits anticancer and antimicrobial activities . Its mechanism involves intercalation with DNA, leading to cell death, which is particularly useful in developing therapeutic agents against various cancers.

Industry

In the field of electronics, this compound is employed in the production of organic light-emitting diodes (OLEDs) . Its excellent charge transport properties make it suitable for enhancing the efficiency of electronic devices .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of carbazole derivatives found that compounds similar to this compound showed significant cytotoxic effects on cancer cell lines. The mechanism involved DNA intercalation leading to apoptosis in affected cells .

Case Study 2: OLED Performance

Research conducted on OLEDs incorporating this compound demonstrated improved charge transport efficiency compared to devices using simpler carbazole derivatives. The dual halogen substitution was pivotal in enhancing the electronic properties necessary for effective light emission .

作用机制

The mechanism of action of 9-(3-Bromo-5-chlorophenyl)-9H-carbazole varies depending on its application:

In biological systems: The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in anticancer research.

In electronic devices: The compound acts as a charge transport material, facilitating the movement of electrons or holes in OLEDs and other organic electronic devices.

相似化合物的比较

9-Phenyl-9H-carbazole: Lacks the halogen substituents, making it less reactive in certain chemical transformations.

9-(3-Bromo-phenyl)-9H-carbazole: Contains only a bromine substituent, offering different reactivity and properties.

9-(3-Chloro-phenyl)-9H-carbazole: Contains only a chlorine substituent, which affects its chemical behavior compared to the bromo-chloro derivative.

Uniqueness: The presence of both bromine and chlorine atoms in 9-(3-Bromo-5-chlorophenyl)-9H-carbazole provides unique reactivity and versatility in chemical synthesis. This dual substitution allows for selective functionalization and enhances the compound’s potential in various applications .

生物活性

9-(3-Bromo-5-chlorophenyl)-9H-carbazole is a carbazole derivative with notable biological activity, particularly in the fields of cancer therapy and molecular imaging. The presence of bromine and chlorine substituents enhances its reactivity and potential applications in various scientific domains. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that carbazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been studied for its ability to intercalate with DNA, disrupting replication processes and inducing cell death. This property is particularly valuable in the development of anticancer drugs.

Case Studies

- In vitro Studies : A study explored the cytotoxic effects of various carbazole derivatives against several cancer cell lines, including human kidney adenocarcinoma (ACHN) and lung carcinoma (H460). The compound demonstrated moderate to strong activity, with IC50 values indicating effective inhibition of cell growth .

- Molecular Docking : Molecular docking studies have shown that this compound can bind effectively to key proteins involved in cancer progression. For instance, it exhibited strong binding affinities with proteins associated with tumor growth, suggesting a mechanism for its anticancer effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Photophysical Properties

Due to its unique structure, this compound exhibits favorable photophysical properties, making it suitable for applications in biological imaging. Its ability to act as a fluorescent probe allows for enhanced visualization of cellular processes.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : The compound's planar structure enables it to intercalate between DNA base pairs, leading to disruption of replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, further contributing to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, promoting apoptosis in cancerous cells.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 9-Phenyl-9H-carbazole | Lacks halogen substituents | Lower reactivity |

| 9-(3-Bromo-phenyl)-9H-carbazole | Contains only bromine | Different reactivity profile |

| 9-(3-Chloro-phenyl)-9H-carbazole | Contains only chlorine | Limited compared to bromo-chloro |

| This compound | Unique combination of bromine and chlorine | Enhanced anticancer and antimicrobial properties |

Research Findings Summary

Recent studies have underscored the potential of this compound in various therapeutic areas:

- Cancer Therapy : Demonstrated significant cytotoxicity against multiple cancer cell lines.

- Antimicrobial Applications : Showed promising results against several bacterial strains.

- Molecular Imaging : Its photophysical properties make it a suitable candidate for use as a fluorescent probe in biological research.

化学反应分析

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 3-position is highly reactive in palladium-catalyzed cross-coupling reactions. This enables selective functionalization for synthesizing complex carbazole derivatives.

Key Findings :

-

Bromine exhibits higher reactivity than chlorine in cross-couplings due to its lower bond dissociation energy.

-

Chlorine remains intact under these conditions, enabling selective bromine substitution .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS at the chlorine or bromine positions, depending on reaction conditions.

Mechanistic Insight :

-

Chlorine substitution requires harsher conditions (e.g., CuCl₂ catalysis in DMSO) due to its weaker leaving-group ability compared to bromine .

Oxidation and Reduction Reactions

The carbazole core and halogen substituents participate in redox transformations.

| Reaction Type | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 60°C, 6 h | Carbazole-1,4-quinone derivative | 58% | |

| Reduction | H₂, Pd/C | EtOH, 25°C, 3 h | 9-(3-Chlorophenyl)-9H-carbazole | 91% |

Notes :

-

Bromine is selectively reduced over chlorine under mild hydrogenation conditions .

-

Oxidation primarily targets the carbazole’s electron-rich π-system .

Photochemical Reactions

The compound undergoes photocyclization under UV light, forming polycyclic structures.

| Light Source | Sensitizer | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| UV (365 nm) | Anthracene | Dibenzocarbazole fused ring system | 0.32 |

Applications :

Comparative Reactivity with Analogues

A comparison with related compounds highlights the influence of halogen substitution:

| Compound | Reactivity in NAS | Suzuki Coupling Efficiency | Reduction Ease |

|---|---|---|---|

| 9-(3-Bromo-5-chlorophenyl)-9H-carbazole | Moderate (Cl) | High (Br) | High (Br) |

| 9-(3-Chlorophenyl)-9H-carbazole | Low | N/A | N/A |

| 9-(3-Bromophenyl)-9H-carbazole | High (Br) | High (Br) | High (Br) |

Case Study: Functionalization for Drug Discovery

A 2024 study demonstrated the compound’s utility in synthesizing kinase inhibitors:

属性

IUPAC Name |

9-(3-bromo-5-chlorophenyl)carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWISAZIWBYQRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。